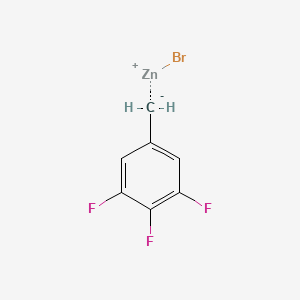

3,4,5-Trifluorobenzylzinc bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

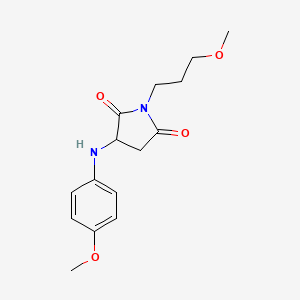

Übersicht

Beschreibung

Synthesis Analysis

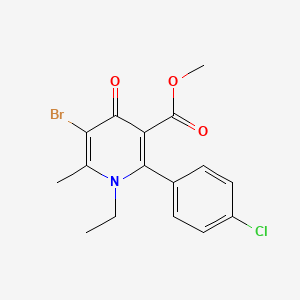

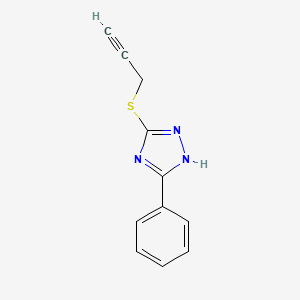

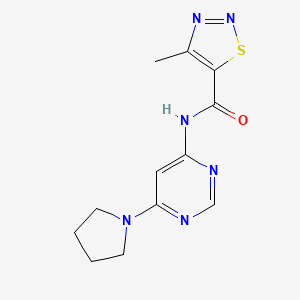

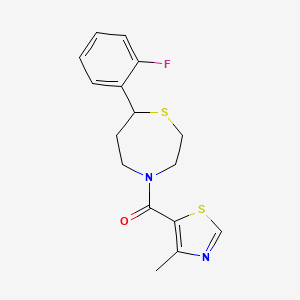

Molecular Structure Analysis

Analyzing the molecular structure of such compounds typically involves spectroscopic methods and computational chemistry. For instance, studies on similar molecules have utilized NMR, IR spectroscopy, and DFT calculations to characterize the structure and electronic properties (Reşat Ustabaş et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving trifluorobenzyl compounds often include electrophilic aromatic substitution, nucleophilic addition, and coupling reactions. These reactions can be tailored to synthesize a wide range of derivatives with diverse chemical properties. For example, the palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with brominated trifluoropropene offers insights into potential methodologies for modifying "3,4,5-Trifluorobenzylzinc bromide" (Yue-Guang Lou et al., 2019).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and density of trifluorobenzyl compounds are crucial for understanding their behavior in various solvents and conditions. Although specific data for "3,4,5-Trifluorobenzylzinc bromide" are not readily available, analogous compounds provide a basis for predicting such properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group compatibility, are significant for the application of "3,4,5-Trifluorobenzylzinc bromide" in synthetic chemistry. Studies on related compounds suggest that the presence of trifluoromethyl groups can significantly influence these properties by altering electronic and steric effects (D. Tsikas, 2017).

Wissenschaftliche Forschungsanwendungen

Comparative Carcinogenicity of Alkylating Agents

In a study by Dipple et al. (1981), a series of alkylating and aralkylating bromides, including benzyl bromides, were used to study their chemical reactivity and carcinogenic activity. The study aimed to understand the relationship between chemical reactivity and carcinogenicity, observing how different reactivities influence in vivo interactions with cellular receptor sites (Dipple, Levy, & Lawley, 1981).

Synthesis and Tumor Uptake of Labeled Compounds

Mercer et al. (1989) developed a synthesis for labeled 5-halo-1-(2-fluoro-2-deoxy-beta-D-ribofuranosyl)uracils and investigated their tissue distribution in mice bearing Lewis lung tumors. The study provides insights into the stability and tumor uptake of these compounds, which are relevant for understanding the biological behavior of similar bromide-containing compounds (Mercer, Xu, Knaus, & Wiebe, 1989).

Evaluation of Elevated Temperatures on Life Stages

Boina and Subramanyam (2004) investigated the susceptibility of various life stages of Tribolium confusum to elevated temperatures. While this study primarily focuses on temperature treatment, it provides a broader context for understanding how certain compounds may interact with living organisms in varied environmental conditions (Boina & Subramanyam, 2004).

Role of Mitochondrial Injury in Hepatotoxicity

The role of bromobenzene in mitochondrial injury and hepatotoxicity was explored by Wong et al. (2000). The study delves into the bioactivation of compounds to reactive intermediates and their interaction with cellular macromolecules, which is crucial for understanding the hepatotoxicity and possibly other toxicological aspects of bromide-containing compounds (Wong, Card, & Racz, 2000).

Use of Perfluorocarbon Emulsions in Magnetic Resonance Applications

Wolber et al. (1999) investigated the use of perfluorooctyl bromide emulsions as delivery media for hyperpolarized xenon in magnetic resonance applications. This study is significant for understanding the potential medical imaging applications of bromide-containing compounds (Wolber, Rowland, Leach, & Bifone, 1999).

Eigenschaften

IUPAC Name |

bromozinc(1+);1,2,3-trifluoro-5-methanidylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3.BrH.Zn/c1-4-2-5(8)7(10)6(9)3-4;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILUZGMMLLTKAV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=C(C(=C1)F)F)F.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide](/img/structure/B2483354.png)

![N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2483356.png)

![1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one](/img/structure/B2483358.png)

![N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2483371.png)